n,n-Diethyl-2-hydroxypropanamide
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Overview
Description
N,N-Diethyl-2-hydroxypropanamide is an organic compound with the molecular formula C7H15NO2 It is a derivative of propanamide, where the amide nitrogen is substituted with two ethyl groups, and the alpha carbon is substituted with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diethyl-2-hydroxypropanamide can be synthesized through the reaction of diethylamine with 2-hydroxypropanoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal byproducts.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-hydroxypropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloro group, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of N,N-Diethyl-2-oxopropanamide.
Reduction: Formation of N,N-Diethyl-2-aminopropane.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Scientific Research Applications
N,N-Diethyl-2-hydroxypropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-hydroxypropanamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The amide group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylacetamide: Similar structure but lacks the hydroxyl group.
N,N-Diethyl-2-oxopropanamide: Oxidized form of N,N-Diethyl-2-hydroxypropanamide.
N,N-Diethyl-2-aminopropane: Reduced form of this compound.
Uniqueness
This compound is unique due to the presence of both the hydroxyl and amide functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
63333-98-2 |
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Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
N,N-diethyl-2-hydroxypropanamide |
InChI |
InChI=1S/C7H15NO2/c1-4-8(5-2)7(10)6(3)9/h6,9H,4-5H2,1-3H3 |
InChI Key |
QEDKUQXNXOLGMP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C(C)O |
Origin of Product |
United States |
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